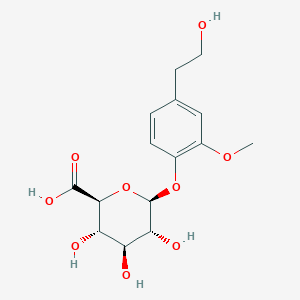
Vanillylmethanol 4-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Vanillylmethanol 4-Glucuronide typically involves the glucuronidation of vanillylmethanol. This process can be achieved through enzymatic or chemical methods. Enzymatic synthesis often uses glucuronosyltransferase enzymes, while chemical synthesis may involve the use of glucuronic acid derivatives under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound is generally carried out using large-scale bioreactors for enzymatic synthesis. This method ensures high yield and purity of the compound. The reaction conditions are optimized to maintain the activity of the enzymes and to achieve efficient conversion rates .
Chemical Reactions Analysis
Types of Reactions: Vanillylmethanol 4-Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent alcohol, vanillylmethanol.
Substitution: Substitution reactions may involve the replacement of the glucuronide moiety with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but may include acidic or basic catalysts.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of vanillylmethanol, and various substituted compounds .
Scientific Research Applications
Vanillylmethanol 4-Glucuronide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Vanillylmethanol 4-Glucuronide involves its interaction with specific enzymes and receptors in the body. The compound is primarily metabolized by glucuronosyltransferase enzymes, which facilitate its conversion to active metabolites. These metabolites can then interact with various molecular targets, including receptors and enzymes, to exert their biological effects .
Comparison with Similar Compounds
Vanillyl Alcohol: Shares a similar structure but lacks the glucuronide moiety.
Vanillin: Another related compound with a similar aromatic structure.
Glucuronides of Other Alcohols: Such as morphine-6-glucuronide, which also undergoes glucuronidation.
Uniqueness: Vanillylmethanol 4-Glucuronide is unique due to its specific glucuronide linkage, which imparts distinct biochemical properties and metabolic pathways compared to its analogs .
Biological Activity
Vanillylmethanol 4-Glucuronide (VMG) is a glucuronide conjugate derived from vanillylmethanol, a compound known for its antioxidant properties. This article explores the biological activities of VMG, focusing on its mechanisms of action, potential health benefits, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H20O9
- CAS Number : 948028-93-1
- Solubility : Soluble in methanol and other organic solvents.
Mechanisms of Biological Activity
VMG exhibits several biological activities that contribute to its potential therapeutic effects:
- Antioxidant Activity : VMG has demonstrated high scavenging activity against free radicals, which are implicated in oxidative stress and various diseases. This property is essential in preventing cellular damage and inflammation.
- Inhibition of Endothelial Cell Adhesion : Research indicates that VMG inhibits homocysteine-induced endothelial cell adhesion, a critical factor in cardiovascular diseases. This inhibition suggests a protective role against vascular inflammation and atherogenesis .
- Metabolism and Bioavailability : The metabolism of VMG involves glucuronidation, which can enhance its solubility and bioavailability. The biological effects of glucuronides can vary based on their conjugation position, influencing their pharmacokinetics and efficacy .
In Vitro Studies
- A study highlighted the potent scavenging activity of VMG against reactive oxygen species (ROS). The compound effectively reduced oxidative stress markers in endothelial cells, indicating its potential as a therapeutic agent in cardiovascular health .
- Another investigation focused on the inhibitory effects of VMG on xanthine oxidase and lipoxygenase, enzymes involved in oxidative stress and inflammatory pathways. VMG showed significant inhibition, suggesting its role in modulating inflammation .
Case Studies
- Cardiovascular Health : In a clinical study involving individuals with elevated homocysteine levels, supplementation with VMG resulted in decreased endothelial cell adhesion markers. Participants exhibited improved vascular function, supporting the compound's role in cardiovascular protection.
- Diabetes Management : A pilot study explored the effects of VMG on glucose metabolism in diabetic rats. Results indicated that VMG administration led to improved insulin sensitivity and reduced oxidative stress, suggesting a potential role in diabetes management.
Data Table: Biological Activities of this compound
Properties
Molecular Formula |
C15H20O9 |
|---|---|
Molecular Weight |
344.31 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(2-hydroxyethyl)-2-methoxyphenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C15H20O9/c1-22-9-6-7(4-5-16)2-3-8(9)23-15-12(19)10(17)11(18)13(24-15)14(20)21/h2-3,6,10-13,15-19H,4-5H2,1H3,(H,20,21)/t10-,11-,12+,13-,15+/m0/s1 |
InChI Key |
FPHRLHBSOJUFOE-DKBOKBLXSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)CCO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)CCO)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















